2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol
Description
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclohexyl group at position 2 and a hydroxyl group at position 2.
Properties
IUPAC Name |
2-cyclohexyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h6-9H,1-5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUFXWFAAOKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with cyclohexylamine under reflux conditions in a suitable solvent such as dioxane . The reaction mixture is stirred and heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are among the closest structural analogs, differing by a pyrimidine ring instead of pyrazine. Key comparisons include:
Photophysical Properties
- Pyrazolo[1,5-a]pyrimidines display fluorescence with λem ranging from 304–414 nm, depending on substituents. Amino groups at position C7 enhance emission intensity .
- Pyrazolo[1,5-a]pyrazines (e.g., 2-(trifluoromethyl) derivatives) may exhibit distinct optical profiles due to electron-withdrawing groups like trifluoromethyl, though direct data are unavailable .
Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines share a fused bicyclic structure but replace the pyrazole ring with an imidazole.
Enzyme Inhibition
- Imidazo[1,5-a]pyridine derivatives (e.g., 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine) inhibit cysteine proteases and bacteria with IC50 values of 13.40–96.50 µM .
- The hydroxyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol may similarly coordinate with catalytic residues, though potency comparisons require experimental validation .
Pyrazolo[1,5-a]quinoxalines
Pyrazolo[1,5-a]quinoxaline derivatives (e.g., compounds 2 and 3) act as TLR7 antagonists with IC50 values of 8.2–10 µM. Their activity depends on alkyl chain length (optimal at 4–5 carbons), suggesting that the cyclohexyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol could modulate target selectivity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
Overview
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a cyclohexyl group attached to a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is primarily attributed to its interactions with various molecular targets within the cell. Pyrazole derivatives are known to modulate cellular functions by inhibiting specific enzymes and receptors involved in critical biochemical pathways.
Targeted Pathways
- Cyclin-dependent Kinases (CDKs) : Some studies suggest that pyrazole derivatives can inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to altered cellular proliferation and apoptosis pathways.
- Enzyme Interactions : Related compounds have demonstrated the ability to interact with various enzymes, indicating potential for enzyme inhibition or modulation. For instance, pyrazole derivatives have been explored for their ability to inhibit thrombin, an important serine protease involved in blood coagulation .
Biological Properties
The biological properties of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol include:
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms of cytotoxicity are still under investigation but may involve apoptosis induction and cell cycle arrest.
- Antithrombotic Potential : As part of ongoing research into thrombin inhibitors, this compound may contribute to the development of new antithrombotic agents. Its interaction with thrombin suggests a potential use in managing thrombotic disorders .
Pharmacokinetics
Theoretical studies on the pharmacokinetic properties of pyrazolo derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, specific pharmacokinetic data for 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol remains limited and requires further empirical validation.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol over similar compounds, a comparison is made with other pyrazole derivatives:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4-ol | Lacks cyclohexyl group | Limited cytotoxicity |
| Pyrazolo[3,4-d]pyrimidine | Different heterocyclic structure | Anticancer activity |
| Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Saturated derivative | Varies; some show cytotoxic properties |
The presence of the cyclohexyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol may enhance its binding affinity to biological targets compared to its analogs.
Case Studies and Research Findings
Recent studies have begun to elucidate the biological activities associated with 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol. For example:
- In vitro Cytotoxicity Assays : Research involving various cancer cell lines has indicated that compounds similar to 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol exhibit significant cytotoxic effects. Specific IC50 values (concentration required to inhibit cell growth by 50%) have been reported for related pyrazole derivatives, suggesting a promising avenue for cancer therapy development .
- Thrombin Inhibition Studies : A study highlighted the efficacy of pyrazole-based compounds as thrombin inhibitors with low IC50 values (16 nM), demonstrating their potential as therapeutic agents in managing thrombotic conditions. The structural modifications in these compounds can significantly influence their inhibitory potency against thrombin and other serine proteases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
